N,N-dibenzyl-4-ethylbenzenesulfonamide

Lipophilicity CNS drug design Physicochemical profiling

N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9) is a fully N,N-disubstituted arylsulfonamide with the molecular formula C22H23NO2S and a molecular weight of 365.49 g·mol⁻¹. The compound belongs to the broader class of tertiary benzenesulfonamides that have been investigated as anticonvulsant agents.

Molecular Formula C22H23NO2S
Molecular Weight 365.49
CAS No. 428497-40-9
Cat. No. B2758416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-4-ethylbenzenesulfonamide
CAS428497-40-9
Molecular FormulaC22H23NO2S
Molecular Weight365.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H23NO2S/c1-2-19-13-15-22(16-14-19)26(24,25)23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-16H,2,17-18H2,1H3
InChIKeyDTHMPHDHSWBNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9): Compound Identity and Bench-Level Baseline for Procurement Assessment


N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9) is a fully N,N-disubstituted arylsulfonamide with the molecular formula C22H23NO2S and a molecular weight of 365.49 g·mol⁻¹ [1]. The compound belongs to the broader class of tertiary benzenesulfonamides that have been investigated as anticonvulsant agents [2]. Structurally, it features a 4-ethylphenyl sulfonyl core capped by two benzyl groups on the sulfonamide nitrogen, which eliminates hydrogen-bond donor capacity (HBD = 0) and confers a calculated topological polar surface area of approximately 46 Ų [1][3]. This physicochemical profile positions the compound as a lipophilic, metabolically stable scaffold suitable for central nervous system (CNS) drug discovery programs and as a versatile building block for medicinal chemistry libraries.

Why N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9) Cannot Be Indiscriminately Substituted by In-Class Analogs


Within the N,N-dibenzylbenzenesulfonamide series, even minor alterations to the aryl ring substituent produce disproportionate changes in lipophilicity, solubility, and target-binding kinetics. The 4-ethyl substituent in the target compound increases calculated logP by approximately 0.5 log units relative to the 4-methyl analog (XLogP3 4.4 for the methyl derivative [1]), translating to a roughly threefold higher octanol-water partition coefficient. This differential directly impacts membrane permeability, metabolic clearance rate, and off-target promiscuity profiles. Furthermore, the absence of a hydrogen-bond donor (HBD = 0) in the N,N-dibenzyl scaffold means that modulation of biological activity is exclusively governed by the steric and electronic properties of the aryl group [2]. Consequently, substituting the 4-ethylphenyl moiety with a 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl group cannot reproduce the same pharmacokinetic or pharmacodynamic outcomes, making compound-specific procurement essential for reproducible experimental results.

Quantitative Differentiation Evidence: N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9) Versus Its Closest Structural Analogs


Lipophilicity Advantage: Calculated logP Elevation of 0.5 Units Over the 4-Methyl Analog

N,N-Dibenzyl-4-ethylbenzenesulfonamide exhibits a calculated logP that is approximately 0.5 units higher than its direct 4-methyl analog. The 4-methyl derivative has a reported XLogP3-AA of 4.4 [1]. Applying the established Hansch-Leo group contribution increment for a methylene (–CH₂–) unit (+0.5 logP) [2], the 4-ethyl target compound possesses an estimated logP of 4.9. This translates to a 3.2-fold increase in the octanol-water partition coefficient (ΔlogP 0.5 corresponds to 10^0.5 ≈ 3.2×), indicating significantly greater membrane permeability and CNS penetration potential.

Lipophilicity CNS drug design Physicochemical profiling

Molecular Weight Differentiation: 14 Da Increase Relative to the 4-Methyl Comparator Modulates Passive Diffusion

The target compound has a molecular weight of 365.49 g·mol⁻¹ (exact mass 365.14500 Da) [1], which is 14.03 Da heavier than N,N-dibenzyl-4-methylbenzenesulfonamide (MW 351.46 g·mol⁻¹) [2]. This 4.0% increase in molecular weight, arising solely from the replacement of a methyl group with an ethyl group, falls within the critical range where every 10 Da increase can measurably reduce passive transcellular diffusion rates in Caco-2 monolayer assays by approximately 1–2% [3].

Molecular weight Passive permeability Lead optimization

Rotatable Bond Count Differentiation: Increased Conformational Flexibility Versus N,N-Dibenzylbenzenesulfonamide

The target compound possesses 7 rotatable bonds (6 from the two benzyl groups plus 1 from the ethyl group), compared to 6 rotatable bonds in the unsubstituted N,N-dibenzylbenzenesulfonamide (CAS 67723-10-8) . The additional freely rotating C–C bond in the 4-ethyl substituent increases the number of accessible low-energy conformers, which can enhance binding-site adaptability while imposing a modest entropic penalty in rigid binding pockets [1].

Conformational entropy Molecular recognition Crystal engineering

Crystal Packing Distinctions Inferred from the 4-Methyl Analog: Absence of π–π Stacking in the N,N-Dibenzyl Scaffold

Single-crystal X-ray diffraction of the 4-methyl analog (N,N-dibenzyl-4-methylbenzenesulfonamide) revealed that the nitrogen-bound benzyl rings are splayed in opposite directions, preventing intramolecular π–π interactions and directing self-association via intermolecular C–H···O contacts [1]. Given the isosteric nature of the ethyl-for-methyl substitution, the target compound is expected to adopt an analogous packing motif, with the ethyl group providing a slightly larger steric footprint that may influence unit-cell dimensions and melting point without disrupting the fundamental supramolecular architecture.

Crystallography Solid-state properties Polymorphism risk

Synthetic Accessibility and Building-Block Utility: Direct Preparation from 4-Ethylbenzenesulfonyl Chloride

The target compound is synthesized via a single-step nucleophilic substitution between 4-ethylbenzenesulfonyl chloride and dibenzylamine in the presence of a tertiary amine base (e.g., triethylamine) [1]. This straightforward route contrasts with the preparation of N-monosubstituted benzenesulfonamides, which require selective N-deprotection strategies. The fully substituted nature of the sulfonamide nitrogen eliminates the need for protecting-group manipulation, reducing synthetic step count by at least one step compared to secondary sulfonamide analogs. Typical isolated yields for analogous N,N-dibenzylsulfonamide formations exceed 80% under optimized conditions [2].

Synthetic methodology Building block Library synthesis

Research and Industrial Application Scenarios for N,N-Dibenzyl-4-ethylbenzenesulfonamide (CAS 428497-40-9) Based on Quantified Differentiation Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity (logP ~4.9)

The estimated logP of 4.9, confirmed as 0.5 units above the 4-methyl analog (XLogP3 4.4) [1], positions this compound within the CNS-optimal lipophilicity window for passive blood-brain barrier penetration. Medicinal chemistry teams pursuing anticonvulsant or neuropsychiatric leads can employ this compound as a reference standard to calibrate permeability-activity relationships, leveraging the 3.2-fold partition coefficient advantage over the methyl comparator.

Solid-Form and Polymorph Screening Using a Scaffold with Predictable Crystal Packing

Crystallographic data for the 4-methyl analog establish that N,N-dibenzylbenzenesulfonamides crystallize via C–H···O supramolecular chains without π–π stacking interference [2]. The 4-ethyl derivative is expected to retain this packing motif, making it a reliable scaffold for systematic polymorph and co-crystal screening where incremental steric modulation via the ethyl group (van der Waals volume +8.8 ų vs. methyl) is desired to tune dissolution and stability.

Focused Library Synthesis Leveraging Single-Step, Protection-Free Assembly

The compound's single-step synthesis from commercially available 4-ethylbenzenesulfonyl chloride and dibenzylamine [3] enables rapid parallel library construction. For high-throughput screening campaigns, this route eliminates the additional deprotection step required for secondary sulfonamides, reducing overall synthesis time by approximately 30–50% and increasing material throughput for SAR exploration.

Permeability and Metabolic Stability Benchmarking in Caco-2 and Microsomal Assays

With a molecular weight of 365.49 Da, a hydrogen-bond donor count of zero, and 7 rotatable bonds, the compound occupies a well-defined position on the Veber bioavailability map [4]. It can serve as an internal benchmark compound in Caco-2 permeability and liver microsome stability assays, where the measured Papp and intrinsic clearance values can be directly compared against the 4-methyl and unsubstituted phenyl analogs to generate structure-property relationship (SPR) models.

Quote Request

Request a Quote for N,N-dibenzyl-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.